molecular formula C18H14F2N2O2 B3009774 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-77-3

3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B3009774
CAS No.: 898461-77-3
M. Wt: 328.319
InChI Key: ITXGAWKDZJETCT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic chemical compound designed for research and development purposes. This molecule features a complex polycyclic structure comprising a benzamide moiety linked to a tetrahydropyrroloquinoline scaffold, a framework of high interest in medicinal chemistry . The presence of the benzamide group is significant, as derivatives of benzamide are extensively investigated for their potential as cell differentiation inducers and antineoplastic agents . Furthermore, the incorporation of fluorine atoms at the 3 and 4 positions of the benzamide ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. While the specific biological targets and mechanism of action for this precise molecule require further experimental characterization, its structural architecture suggests potential utility in foundational research areas, including oncology and cellular biology. Researchers can employ this compound as a key intermediate or a novel chemical probe to explore new biological pathways and develop new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-3-1-12(9-15(14)20)18(24)21-13-7-10-2-4-16(23)22-6-5-11(8-13)17(10)22/h1,3,7-9H,2,4-6H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXGAWKDZJETCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The compound belongs to the class of pyrroloquinoline derivatives and is characterized by the presence of fluorine atoms and a benzamide moiety. Its structural components suggest potential interactions with biological targets that could lead to therapeutic applications.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin can act as inhibitors of coagulation factors such as Factor Xa and Factor XIa. For instance, a related study indicated that compounds derived from this scaffold exhibited IC50 values ranging from 0.7 to 40 µM against these factors, highlighting their potential as anticoagulants .

Anticancer Properties

The biological activity of this compound has also been explored in the context of cancer therapy. In vitro assays have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways critical for tumor growth .

Interaction with Receptors

Another area of interest is the compound's interaction with specific receptors. Research indicates that fluorinated derivatives can enhance binding affinity to certain receptors due to the electron-withdrawing nature of fluorine atoms. This property may improve the pharmacological profile of the compound .

Case Studies

  • Inhibition of Coagulation Factors : A study focused on synthesizing derivatives based on pyrrolo[3,2,1-ij]quinolin demonstrated significant inhibitory effects on Factor Xa and Factor XIa. The best-performing compound achieved an IC50 value of 3.68 µM for Factor Xa .
  • Cancer Cell Proliferation : In a series of experiments involving various cancer cell lines, compounds similar to this compound showed moderate to high potency in inhibiting cell growth. The underlying mechanism involved apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity Target IC50 Value (µM) Reference
AnticoagulantFactor Xa3.68
AnticoagulantFactor XIa2.00
Cancer Cell ProliferationVarious Cancer Cell LinesModerate to High

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives that may exhibit enhanced properties.

Types of Reactions:

  • Substitution Reactions: The presence of aromatic rings facilitates nucleophilic or electrophilic substitutions.
  • Redox Reactions: The quinoline moiety can participate in redox reactions to modify its oxidation state.

Biology

In biological research, this compound is being investigated for its pharmacological potential:

  • Pharmacophore Development: It is studied as a potential pharmacophore in drug discovery due to its ability to interact with biological targets.
  • Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes involved in disease pathways.

Medicine

The therapeutic applications of this compound are particularly promising:

  • Anticancer Activity: Research indicates that it may possess anticancer properties, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties: Its structural characteristics suggest potential efficacy against various microbial strains.

Industry

In industrial applications, the compound could be utilized as:

  • Intermediate in Chemical Manufacturing: Its unique structure allows it to serve as an intermediate in the synthesis of other valuable compounds.
  • Advanced Materials Development: The fluorinated nature may impart desirable properties for use in advanced materials.

Case Studies and Research Findings

Several studies have highlighted the potential of 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation in vitro. Results indicated significant cytotoxicity against several cancer cell lines.
  • Antimicrobial Studies : Research conducted at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains.
  • Synthetic Applications : A recent synthesis report detailed methods for incorporating this compound into larger molecular frameworks aimed at developing new therapeutic agents.

Comparison with Similar Compounds

4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • Structure : Bromine replaces fluorine at the para position of the benzamide ring.
  • Key Differences: Molecular Weight: Higher due to bromine’s atomic mass (Br = 80 vs. F = 19). Stability: Bromine may increase susceptibility to metabolic oxidation compared to fluorine .

N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (Compound 22)

  • Structure: Features an additional pyran ring fused to the pyrroloquinoline core.
  • Synthesis: Reacted 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with methyl 2-phenylamino-3-dimethylaminopropanoate in acetic acid under reflux .
  • Key Differences :
    • Ring System : Expanded fused-ring system may restrict conformational flexibility.
    • Polarity : The pyran oxygen introduces hydrogen-bonding capability absent in the target compound.

Modifications to the Pyrroloquinoline Core

Hybrid Thioxothiazolidinone Derivatives

  • Example: (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one
  • Structure: Replaces benzamide with a thioxothiazolidinone moiety.
  • Synthesis: Reacted pyrrolo[3,2,1-ij]quinoline-1,2-dione with 2-thioxothiazolidin-4-one in acetic acid .
  • Key Differences: Functional Groups: Thioxothiazolidinone introduces sulfur, enhancing redox activity. Molecular Weight: Higher (~340–589 g/mol) due to additional substituents.

8-(Furan-2-carbonyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (15b)

  • Structure : Substitutes benzamide with a furan carbonyl group.
  • Synthesis: Used 2-furoyl chloride with pyrroloquinoline derivatives in toluene with PdCl₂ catalysis .
  • Key Differences :
    • Aromaticity : Furan’s oxygen may alter π-π stacking interactions.
    • Solubility : Likely more polar than the difluorobenzamide analog.

Fluorinated Analogs and Bioisosteres

5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(quinolin-8-yl)benzamide

  • Structure : Incorporates a triazolopyridine ring and trifluoropropoxy group.
  • Fluorine Placement: Trifluoropropyl group may enhance membrane permeability .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Target Compound C₁₉H₁₅F₂N₂O₂ 341.33 3,4-difluorobenzamide NMR/MS data not provided in evidence
4-Bromo analog C₁₉H₁₅BrN₂O₂ 403.24 4-bromobenzamide PubChem entry (structural data only)
Compound 22 C₂₃H₂₁N₃O₄ 427.43 Pyrano-fused core IR, ¹H/¹³C NMR, MS confirmed
(Z)-8-Iodo-thioxothiazolidinone C₁₇H₁₅IN₂O₂S₂ 486.25 Iodo, thioxothiazolidinone HPLC-HRMS-ESI (m/z 486.9923 [M+H]⁺)
8-(Furan-2-carbonyl) derivative (15b) C₁₇H₁₄N₂O₃ 300.30 Furan carbonyl ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, quinoline H)

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